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Chemical structure and properties of Vosilasarm (RAD-140)

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Vosilasarm (RAD-140): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosilasarm, also known as RAD-140, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3][4] It exhibits high affinity and selectivity for the androgen receptor (AR), demonstrating tissue-specific anabolic effects in muscle and bone while sparing androgenic tissues such as the prostate.[5][6][7] Preclinical studies have highlighted its potential for treating muscle wasting conditions, osteoporosis, and certain types of breast cancer.[5] Furthermore, research has indicated neuroprotective properties, suggesting a potential therapeutic avenue for neurodegenerative diseases.[1][8][9] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of **Vosilasarm**, along with comprehensive experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Vosilasarm is a complex molecule with a distinct chemical architecture that dictates its selective interaction with the androgen receptor.

Chemical Identifiers:



- IUPAC Name: 2-Chloro-4-{[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino}-3-methylbenzonitrile[5][10][11]
- CAS Number: 1182367-47-0[1][2][5]
- Molecular Formula: C₂₀H₁₆ClN₅O₂[4][5][12]
- SMILES: CIC1=C(C#N)C=CC(=C1C)N--INVALID-LINK--O">C@HC2=NN=C(O2)C3=CC=C(C=C3)C#N[5]

Physicochemical Data Summary:

| Property | Value | Reference |
|---------------------------|------------------------------|-----------|
| Molar Mass | 393.83 g⋅mol ⁻¹ | [5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 179-183 °C | [13] |
| Boiling Point (Predicted) | 687.7 ± 65.0 °C | [13] |
| Density (Predicted) | 1.41 ± 0.1 g/cm ³ | [13] |
| Solubility | Soluble in DMSO (≥ 90 mg/mL) | [2] |

Mechanism of Action and Signaling Pathway

Vosilasarm functions as a selective agonist of the androgen receptor.[5] Unlike traditional anabolic steroids, its action is tissue-specific, promoting anabolic effects in muscle and bone while having antagonistic or partially agonistic effects in tissues like the prostate and seminal vesicles.[5][6] This selectivity is attributed to its unique chemical structure, which leads to a distinct conformation of the ligand-receptor complex, thereby modulating the recruitment of coregulatory proteins in a tissue-dependent manner.

Upon binding to the AR in target tissues, **Vosilasarm** induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event initiates the transcription of target genes



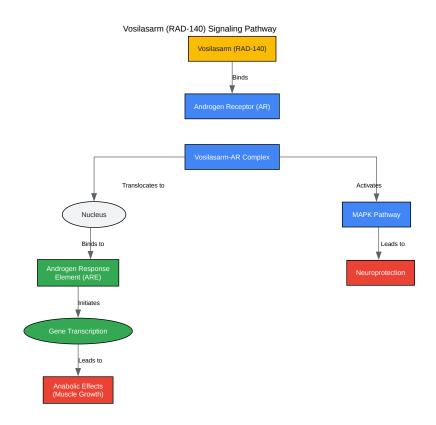
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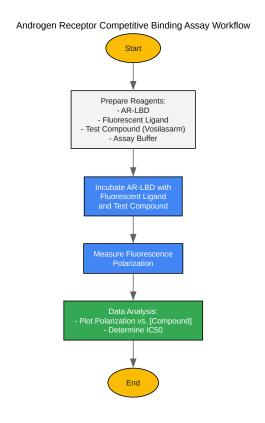
responsible for anabolic processes, such as increased protein synthesis in muscle cells. In tissues like the prostate, the **Vosilasarm**-AR complex may recruit co-repressors, leading to an antagonistic effect.

The neuroprotective effects of **Vosilasarm** have been shown to be mediated, at least in part, through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[9][14]









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